molecular formula C21H31N5O3 B14359407 [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate CAS No. 95573-65-2

[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate

Cat. No.: B14359407
CAS No.: 95573-65-2
M. Wt: 401.5 g/mol
InChI Key: RPLJFHXPBYSLSK-UHFFFAOYSA-N
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Description

[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound consists of a tetrazine ring substituted with a hexylamino group and a benzoate ester with a hexoxy substituent. The combination of these functional groups imparts distinct chemical and physical properties to the molecule, making it a subject of study in organic chemistry, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate typically involves multiple steps, starting with the preparation of the tetrazine core. One common method involves the cyclization of appropriate precursors under controlled conditions. The hexylamino group can be introduced through nucleophilic substitution reactions, while the benzoate ester can be formed via esterification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow synthesis and automated reaction setups can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The tetrazine ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the tetrazine ring or the benzoate ester, leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the hexylamino group or the benzoate ester.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazine ring may yield different tetrazine derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its unique chemical properties may enable it to act as an inhibitor or modulator of specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound is studied for its potential applications in materials science. Its unique structural properties may make it suitable for use in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate involves its interaction with specific molecular targets. The hexylamino group and the tetrazine ring can form hydrogen bonds and other non-covalent interactions with biological macromolecules, influencing their function. The benzoate ester may also play a role in modulating the compound’s activity by affecting its solubility and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate include other tetrazine derivatives and benzoate esters with different substituents. Examples include:

  • [6-(methylamino)-1,2,4,5-tetrazin-3-yl] 4-methoxybenzoate
  • [6-(ethylamino)-1,2,4,5-tetrazin-3-yl] 4-ethoxybenzoate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. The hexylamino group provides hydrophobic character, while the tetrazine ring and benzoate ester contribute to its reactivity and potential for diverse applications. This combination makes it a versatile compound for various scientific and industrial purposes.

Properties

CAS No.

95573-65-2

Molecular Formula

C21H31N5O3

Molecular Weight

401.5 g/mol

IUPAC Name

[6-(hexylamino)-1,2,4,5-tetrazin-3-yl] 4-hexoxybenzoate

InChI

InChI=1S/C21H31N5O3/c1-3-5-7-9-15-22-20-23-25-21(26-24-20)29-19(27)17-11-13-18(14-12-17)28-16-10-8-6-4-2/h11-14H,3-10,15-16H2,1-2H3,(H,22,23,24)

InChI Key

RPLJFHXPBYSLSK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NN=C(N=N1)OC(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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